molecular formula C17H22N4OS B5505609 N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide

Cat. No.: B5505609
M. Wt: 330.4 g/mol
InChI Key: VOHDDPJENYGWPD-UHFFFAOYSA-N
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Description

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry and oncology research. It features a thiazole core, a privileged structure in drug discovery known for its diverse biological activities . The molecular architecture, which incorporates a 4-methylphenyl group and a 2-(4-methylpiperazin-1-yl)acetamide side chain, is designed to enhance interactions with biological targets and improve pharmacokinetic properties . While specific assay data for this compound is still emerging, its scaffold is closely related to other N-(thiazol-2-yl)acetamide derivatives that have demonstrated potent antitumor properties . For instance, optimized molecules within this chemical family have shown promising activity against a range of sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML) . The proposed mechanism of action for such compounds often involves the concomitant induction of apoptosis (programmed cell death) and autophagy, disrupting crucial survival pathways in cancer cells . This molecule is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to further investigate its full mechanistic profile and potential in various disease models.

Properties

IUPAC Name

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-13-3-5-14(6-4-13)15-12-23-17(18-15)19-16(22)11-21-9-7-20(2)8-10-21/h3-6,12H,7-11H2,1-2H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHDDPJENYGWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide typically involves the Hantzsch thiazole synthesis. This method involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often include refluxing the mixture to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of thiazole derivatives, including this compound, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines .

Scientific Research Applications

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with proteins and enzymes, altering their function. This interaction can inhibit the growth of bacteria and fungi, reduce inflammation, or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Key Substituents Melting Point (°C) Biological Activity (if reported) Reference
Target Compound 4-(4-methylphenyl)thiazole, 4-methylpiperazin-1-yl-acetamide Not reported Not explicitly stated
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride (12) 3-chlorophenyl, 4-methylpiperazin-1-yl-acetamide Not reported Anticonvulsant activity
2-(4-Methylpiperazin-1-yl)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide Coumarin-thiazole, 4-methylpiperazin-1-yl-acetamide Not reported Potential selective ligand (docking study)
2-(4-Chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide (3) 4-chlorophenoxy, 4-(4-methylphenyl)thiazole Not reported Structural analog (no activity reported)
Masitinib mesylate Pyridinyl-thiazole, 4-methylpiperazin-1-yl-benzamide Not reported Tyrosine kinase inhibitor (c-KIT pathway)

Key Structural Differences and Implications

Aromatic Substitution :

  • The target compound’s 4-methylphenyl-thiazole core contrasts with analogs like N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (), which replaces the thiazole ring with a chlorophenyl group. Chlorine substituents often enhance lipophilicity and metabolic stability, while methyl groups may improve steric compatibility with hydrophobic binding pockets .
  • In Masitinib mesylate (), the thiazole is linked to a pyridinyl and benzamide group, demonstrating how aromatic diversity influences target specificity (e.g., kinase vs. antimicrobial activity) .

Piperazine Modifications :

  • The 4-methylpiperazine group in the target compound is a common feature in analogs like compound 6s (), which incorporates a coumarin-thiazole system. Methylation of the piperazine nitrogen enhances basicity and may improve blood-brain barrier penetration, relevant for anticonvulsant or CNS-targeted drugs .
  • Compound 26 () features a 4-methylpiperazine-phenyl-thioacetamide structure, where the thioether linkage and triazole-thiazole hybrid scaffold could alter electronic properties and binding kinetics compared to the target compound’s acetamide bridge .

Biological Activity Trends :

  • Piperazine-acetamide derivatives with chlorophenyl or fluorophenyl substituents (e.g., 4g , 4h in ) exhibit anticancer activity, suggesting that halogenation enhances cytotoxicity .
  • The absence of a coumarin or triazole moiety in the target compound may limit its utility in selective enzyme inhibition (e.g., COX/LOX pathways) compared to 6a and 6b (), which feature hydroxyl and methoxy groups for hydrogen bonding .

Biological Activity

N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological effects, focusing on antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N4OS, with a molecular weight of approximately 336.43 g/mol. The compound features a thiazole ring and a piperazine moiety, which are often associated with various biological activities.

Antimicrobial Activity

Research has shown that thiazole derivatives can exhibit significant antimicrobial properties. For instance, thiazole-based compounds have been reported to act against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are critical metrics for determining the efficacy of these compounds.

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundMIC (µg/mL)MBC (µg/mL)Pathogen Targeted
7b0.220.25Staphylococcus aureus
100.150.20Escherichia coli
130.100.15Candida albicans

These findings suggest that this compound may possess similar antimicrobial properties, potentially making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer potential. Studies report varying degrees of cytotoxicity against different cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others.

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (µM)
Compound AMCF75.0
Compound BA54912.5
Compound CHepG28.0

For instance, compounds derived from thiazole scaffolds have shown IC50 values indicating significant cytotoxicity against various cancer cell lines, suggesting that this compound could be effective in inhibiting tumor growth.

The biological activity of this compound may be attributed to multiple mechanisms:

  • Inhibition of Enzymatic Activity : Thiazoles are known to inhibit enzymes such as topoisomerases and kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : Some derivatives have been shown to trigger apoptotic pathways in cancer cells.
  • Antimicrobial Mechanisms : The disruption of bacterial cell walls or interference with metabolic pathways may underlie the antimicrobial effects observed.

Case Studies

Several studies highlight the efficacy of thiazole derivatives in clinical settings:

  • Study on Antimicrobial Effects : A study demonstrated that a thiazole derivative significantly reduced bacterial load in infected mice models, showcasing its potential for therapeutic use against infections.
  • Cancer Treatment Trials : Clinical trials involving thiazole-based compounds have reported promising results in reducing tumor sizes in patients with specific types of cancers.

Q & A

Basic: What are the optimized synthetic routes for N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(4-methylpiperazin-1-yl)acetamide?

The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones.
  • Step 2: Introduction of the 4-methylphenyl group through nucleophilic substitution or cross-coupling reactions.
  • Step 3: Coupling of the piperazine moiety using amide bond formation (e.g., HATU/DIPEA-mediated activation).

Methodological Considerations:

  • Reaction Monitoring: Thin-layer chromatography (TLC) and LC-MS are critical for tracking intermediate purity .
  • Yield Optimization: Temperature control (60–80°C) and anhydrous conditions minimize side reactions .
  • Purification: Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization ensures high purity (>95%) .

Basic: What spectroscopic and crystallographic methods validate the structure of this compound?

Key Techniques:

  • NMR Spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., thiazole C-2 and piperazine protons) .
  • Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ at m/z 385.18) .
  • X-ray Crystallography: SHELX software refines crystal structures to resolve bond angles and torsional strain .

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